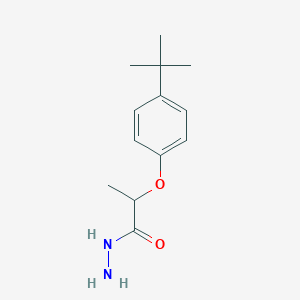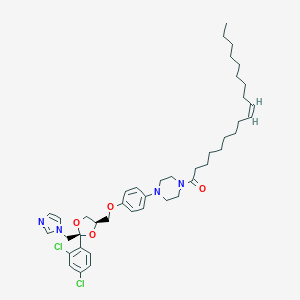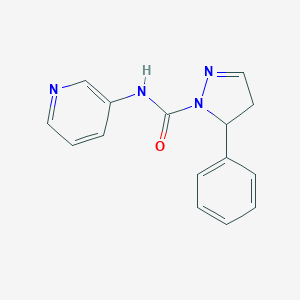
5-Phenyl-N-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-N-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrazole derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Wirkmechanismus
The exact mechanism of action of 5-Phenyl-N-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxamide is not fully understood. However, it is believed that the compound acts by inhibiting the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, the compound has been found to modulate the activity of ion channels, including sodium and calcium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemische Und Physiologische Effekte
5-Phenyl-N-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been found to exhibit various biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro. In vivo studies have also demonstrated the ability of the compound to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, the compound has been found to exhibit anticonvulsant effects in animal models of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Phenyl-N-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxamide in lab experiments include its ability to exhibit multiple biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. Additionally, the compound is relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using the compound in lab experiments is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on 5-Phenyl-N-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxamide. One potential direction is the development of new drugs based on the structure of the compound for the treatment of pain, inflammation, and epilepsy. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to identify its molecular targets. Furthermore, the potential toxicity of the compound needs to be further investigated to ensure its safety for use in humans.
Synthesemethoden
The synthesis of 5-Phenyl-N-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxamide can be achieved through several methods, including the reaction of 3-acetylpyridine with hydrazine hydrate, followed by the reaction with phenyl isocyanate. Another method involves the reaction of 3-acetylpyridine with phenylhydrazine, followed by the reaction with ethyl chloroformate. The yield of the compound can vary depending on the reaction conditions and the purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
5-Phenyl-N-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. Additionally, the compound has been found to exhibit anticonvulsant effects, suggesting its potential use in the treatment of epilepsy.
Eigenschaften
CAS-Nummer |
121306-87-4 |
|---|---|
Produktname |
5-Phenyl-N-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxamide |
Molekularformel |
C15H14N4O |
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
3-phenyl-N-pyridin-3-yl-3,4-dihydropyrazole-2-carboxamide |
InChI |
InChI=1S/C15H14N4O/c20-15(18-13-7-4-9-16-11-13)19-14(8-10-17-19)12-5-2-1-3-6-12/h1-7,9-11,14H,8H2,(H,18,20) |
InChI-Schlüssel |
SVKSJWSEMLOAHT-UHFFFAOYSA-N |
SMILES |
C1C=NN(C1C2=CC=CC=C2)C(=O)NC3=CN=CC=C3 |
Kanonische SMILES |
C1C=NN(C1C2=CC=CC=C2)C(=O)NC3=CN=CC=C3 |
Synonyme |
5-Phenyl-N-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



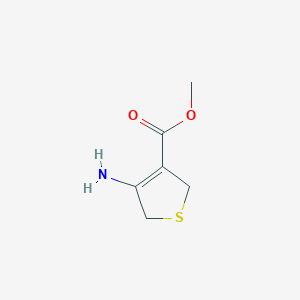
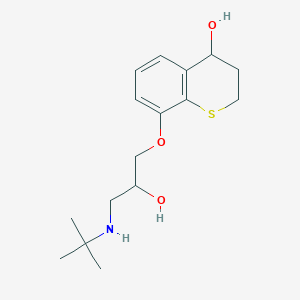


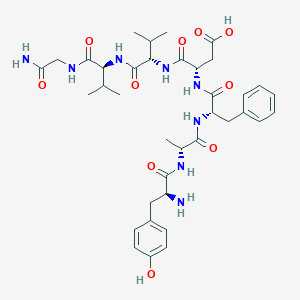

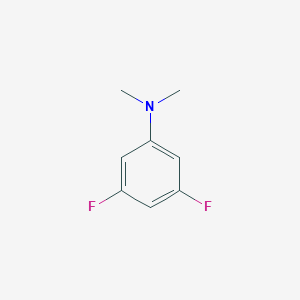
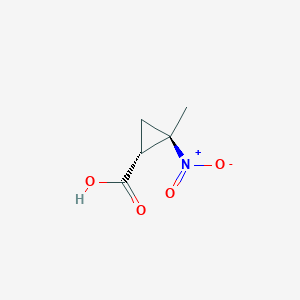
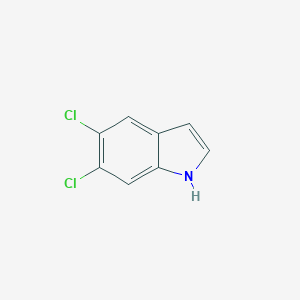
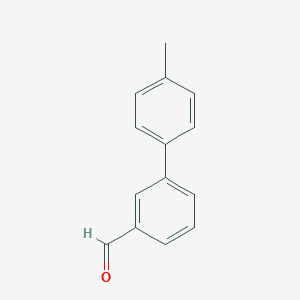
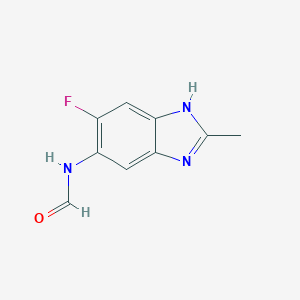
![5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one](/img/structure/B58431.png)
